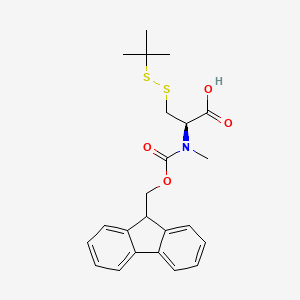

Fmoc-N-methyl-S-tert-butylthio-L-cysteine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-N-methyl-S-tert-butylthio-L-cysteine: is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group on the nitrogen atom, and a tert-butylthio group on the sulfur atom of the cysteine residue. This unique structure makes it a valuable tool in the field of organic chemistry, particularly in the synthesis of peptides and proteins.

Mechanism of Action

Action Environment

The action of Fmoc-N-methyl-S-tert-butylthio-L-cysteine is highly dependent on the environmental conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability. For instance, it is typically stored at low temperatures (0-8°C) to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-methyl-S-tert-butylthio-L-cysteine typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using the Fmoc group. This is followed by the methylation of the nitrogen atom and the protection of the thiol group with a tert-butylthio group. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Fmoc-N-methyl-S-tert-butylthio-L-cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The tert-butylthio group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various nucleophiles under basic conditions can substitute the tert-butylthio group

Major Products: The major products formed from these reactions include disulfides, free thiols, and substituted cysteine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry: Fmoc-N-methyl-S-tert-butylthio-L-cysteine is widely used in the synthesis of peptides and proteins. Its unique protecting groups allow for selective deprotection and coupling reactions, making it an essential building block in solid-phase peptide synthesis (SPPS) .

Biology: In biological research, this compound is used to study protein structure and function. It allows for the incorporation of modified cysteine residues into peptides, which can be used to probe protein interactions and dynamics .

Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its ability to introduce specific modifications into peptides makes it valuable for designing therapeutic agents with improved stability and efficacy .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its high purity and well-defined structure make it suitable for use in Good Manufacturing Practice (GMP) environments .

Comparison with Similar Compounds

Fmoc-S-tert-butylthio-L-cysteine: Similar structure but lacks the methyl group on the nitrogen atom.

Fmoc-N-methyl-L-cysteine: Similar structure but lacks the tert-butylthio group.

Fmoc-S-trityl-L-cysteine: Similar structure but has a trityl group instead of a tert-butylthio group

Uniqueness: Fmoc-N-methyl-S-tert-butylthio-L-cysteine is unique due to the combination of the Fmoc, methyl, and tert-butylthio groups. This combination provides enhanced stability and selectivity in peptide synthesis, making it a valuable tool for researchers and chemists .

Biological Activity

Fmoc-N-methyl-S-tert-butylthio-L-cysteine (Fmoc-N-Me-Cys(StBu)-OH) is a derivative of cysteine that has garnered attention in peptide synthesis and the development of therapeutic agents. This compound features a protecting group that enhances its stability and reactivity, making it a valuable building block in the synthesis of complex peptides and proteins. The biological activity of this compound is primarily linked to its role in antimicrobial peptides and other therapeutic applications.

- Molecular Formula : C23H27NO4S2

- Molecular Weight : 445.59 g/mol

- CAS Number : 1013096-03-1

- Structural Characteristics : The compound contains an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in solid-phase peptide synthesis. The S-tert-butyl group protects the thiol (-SH) functionality of cysteine, enhancing its stability during synthesis.

Antimicrobial Properties

Recent studies have highlighted the potential of this compound in the design of cationic antimicrobial peptides (CAMPs). These peptides are being explored as alternatives to conventional antibiotics due to their effectiveness against multidrug-resistant bacteria.

-

Mechanism of Action :

- CAMPs incorporating Fmoc-N-Me-Cys(StBu)-OH demonstrate enhanced resistance to proteolytic degradation, which is crucial for maintaining their antimicrobial activity in biological environments .

- The compound's unique structure allows for better interaction with bacterial membranes, leading to membrane disruption and cell lysis.

-

Case Studies :

- A study investigating a series of CAMPs revealed that those containing S-tert-butylthio L-cysteine residues exhibited significantly improved stability against serum proteases compared to their natural counterparts. This stability correlates with a broader spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Cytotoxicity and Selectivity

While this compound shows promise as an antimicrobial agent, it is also associated with cytotoxic effects on mammalian cells.

- Cytotoxicity Assessment :

- The cytotoxicity of peptides containing this compound was evaluated using various human cell lines. Results indicated that while these peptides effectively target bacterial cells, they also exhibit a degree of toxicity towards eukaryotic cells, necessitating further modifications to enhance selectivity .

Tables

| Property | Value |

|---|---|

| Molecular Formula | C23H27NO4S2 |

| Molecular Weight | 445.59 g/mol |

| CAS Number | 1013096-03-1 |

| Antimicrobial Activity | Broad-spectrum |

| Cytotoxicity | Moderate to high |

| Study Reference | Findings |

|---|---|

| NCBI Study | Enhanced stability and activity against resistant bacteria |

| Thesis on Peptide Synthesis | Effective LPS neutralization capabilities |

Research Findings

Research has shown that modifications using this compound can lead to the development of peptides with reduced toxicity while maintaining or enhancing antimicrobial efficacy.

- Peptide Synthesis :

- Future Directions :

Properties

IUPAC Name |

(2R)-3-(tert-butyldisulfanyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4S2/c1-23(2,3)30-29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVDBMCIAVPXQJ-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SSCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SSC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.